Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]-
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Overview
Description
Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]-: is a chemical compound characterized by the presence of germane (GeH4) and two dichlorobis groups attached to 2,4,6-tris(trifluoromethyl)phenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]- typically involves the reaction of 1,3,5-tris(trifluoromethyl)benzene with butyl-lithium in ether/hexane to form 2,4,6-tris(trifluoromethyl)phenyl-lithium . This intermediate is then reacted with germane (GeH4) under controlled conditions to yield the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state species.
Substitution: The dichlorobis groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state germane derivatives, while substitution reactions can produce a variety of functionalized germane compounds.
Scientific Research Applications
Chemistry: Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]- is used in the synthesis of advanced materials and as a precursor for various organogermanium compounds .
Biology and Medicine: The compound’s unique structural features make it a candidate for research in medicinal chemistry, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The compound’s unique structure allows it to engage in various chemical reactions, influencing pathways related to oxidation, reduction, and substitution. These interactions are mediated by the presence of the germane and dichlorobis groups, which facilitate the compound’s reactivity and stability .
Comparison with Similar Compounds
2,4,6-Tris(trifluoromethyl)phenyl-lithium: A precursor in the synthesis of Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]-.
2,4,6-Tris(trifluoromethyl)phenyl-boron compounds: These compounds share similar structural features and reactivity patterns.
Uniqueness: Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]- is unique due to the presence of germane and dichlorobis groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry .
Properties
CAS No. |
650583-80-5 |
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Molecular Formula |
C18H4Cl2F18Ge |
Molecular Weight |
705.7 g/mol |
IUPAC Name |
dichloro-bis[2,4,6-tris(trifluoromethyl)phenyl]germane |
InChI |
InChI=1S/C18H4Cl2F18Ge/c19-39(20,11-7(15(27,28)29)1-5(13(21,22)23)2-8(11)16(30,31)32)12-9(17(33,34)35)3-6(14(24,25)26)4-10(12)18(36,37)38/h1-4H |
InChI Key |
ZSPYWXGELGBOJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)[Ge](C2=C(C=C(C=C2C(F)(F)F)C(F)(F)F)C(F)(F)F)(Cl)Cl)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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